alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone
Description
α-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone is a triazole-based compound featuring an allyl group at the 4-position of the triazole ring, a 4-pyridinyl substituent at the 5-position, and an acetophenone moiety linked via a thioether bridge.
Properties
IUPAC Name |
1-phenyl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-2-12-22-17(15-8-10-19-11-9-15)20-21-18(22)24-13-16(23)14-6-4-3-5-7-14/h2-11H,1,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHXNJZLGRNKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone typically involves the reaction of 4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with acetophenone derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and pyridinyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone typically involves the reaction of 4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with acetophenone derivatives. This reaction is often conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under reflux conditions.
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial and Antifungal Properties : Studies have shown that triazole derivatives possess potent antimicrobial activity against various bacterial strains and fungi. For instance, compounds similar to this triazole have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Research focused on triazole derivatives has indicated potential neuroprotective properties. In particular, compounds from the same chemical family have been investigated for their ability to inhibit alpha-synuclein aggregation, a hallmark of Parkinson's disease .
Medical Applications
The compound is being explored for its therapeutic effects:
- Anti-inflammatory Properties : It may inhibit cyclooxygenase enzymes, leading to reduced inflammation. This mechanism suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that triazole derivatives can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .
Industrial Applications
In addition to its scientific research applications, this compound is being utilized in the development of new materials with specific properties. This includes applications in the creation of photochromic materials that change color upon exposure to light.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Features and Molecular Variations
Key structural analogs and their differences are summarized below:
Key Observations :
- Pyridinyl Position: The target compound’s 4-pyridinyl substituent (vs.
- Acetophenone vs. Acetamide/Acid: The ketone group in the target compound introduces electron-withdrawing effects, which could enhance reactivity in nucleophilic additions compared to acetamide or carboxylic acid derivatives .
- Substituent Effects : Halogenated or heteroaromatic substituents (e.g., thiophene in ) may modulate toxicity or bioactivity.
Inferences for Target Compound :
Physicochemical Properties
Melting points and solubility trends from analogs:
Predictions for Target Compound :
Implications for Target Compound :
Analytical Methods
HPLC validation for related compounds highlights methodologies applicable to the target:
Biological Activity
Alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in neuroprotection and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 336.41 g/mol . The synthesis typically involves the reaction of 4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with acetophenone derivatives in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under reflux conditions.
1. Neuroprotective Properties
Recent studies have highlighted the potential neuroprotective effects of compounds related to the triazole class, particularly in the context of Parkinson's disease (PD). Research indicates that derivatives of 5-(4-pyridinyl)-1,2,4-triazoles can inhibit α-synuclein aggregation, a hallmark of PD . For instance, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibited significant neuroprotective activity by preventing bradykinesia induced by neurotoxins and reducing α-synuclein aggregation levels by up to 44% in vitro .
2. Anticancer Activity
This compound has also shown promising anticancer properties. In cytotoxicity assays against various cancer cell lines, including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), compounds derived from this triazole exhibited selective cytotoxicity. Notably, certain derivatives demonstrated higher activity against melanoma cells compared to other cell types . The most active compounds showed inhibition zones ranging from 17 mm to 23 mm against Gram-negative bacteria and notable cytotoxic effects in 3D cell cultures .
3. Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies indicate that alpha-substituted triazoles can exhibit significant antibacterial and antifungal activities. For example, some derivatives displayed moderate to good activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa . The synthesis of new hydrazone derivatives from triazoles has further expanded their antimicrobial potential .
Summary of Biological Activities
| Activity | Effect | Cell Lines/Models |
|---|---|---|
| Neuroprotective | Inhibits α-synuclein aggregation; reduces bradykinesia | In vivo models; MPTP-induced PD models |
| Anticancer | Selectively cytotoxic; effective against melanoma and breast cancer cells | IGR39, MDA-MB-231 |
| Antimicrobial | Moderate to good activity against Gram-negative bacteria | E. coli, P. aeruginosa |
Neuroprotection in Parkinson's Disease
In a controlled study focusing on neuroprotection, various triazole derivatives were evaluated for their ability to inhibit α-synuclein aggregation. Compounds were administered in models mimicking PD symptoms induced by MPTP. Results indicated that specific modifications in the triazole structure significantly enhanced neuroprotective effects compared to unmodified compounds .
Anticancer Efficacy Against Melanoma
Another study assessed the anticancer efficacy of synthesized triazole derivatives through MTT assays on melanoma cell lines. The results demonstrated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells at lower concentrations than conventional chemotherapeutics like Doxorubicin .
Q & A
Q. What are the standard synthetic routes for preparing alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone, and what key intermediates are involved?
The synthesis typically involves:
- Step 1 : Formation of a 1,2,4-triazole-3-thiol intermediate via cyclization of hydrazine derivatives (e.g., hydrazinecarbothioamide) under basic conditions .
- Step 2 : Alkylation of the thiol group using allyl halides or isopropyl 2-chloroacetate to introduce the allyl and acetophenone moieties .
- Step 3 : Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography. Key intermediates include 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol and its S-alkylated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : To confirm substituent positions (e.g., allyl protons at δ 3.19–3.25 ppm, pyridinyl aromatic signals) .
- FT-IR : Identification of thioether (C-S-C, ~650 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) vibrations .
- Mass Spectrometry (ESI-MS) : Exact mass determination (e.g., molecular ion [M+H]+ at m/z 369.416 for a related allyl-pyridinyl triazole) .
- Elemental Analysis : Validation of C, H, N, S content (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?
- Molecular Geometry Optimization : DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths, angles, and conformational stability of the triazole-thioacetophenone core .
- HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., pyridinyl N-atoms) for nucleophilic attack or metal coordination .
- Reactivity Predictions : Simulate interactions with biological targets (e.g., binding to enzyme active sites via docking studies) .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies on triazole-thioacetophenone derivatives?
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Purity Validation : HPLC (>95% purity) to exclude impurities influencing activity .
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to account for non-linear effects .
Q. What are the optimal conditions for introducing allyl groups into the 1,2,4-triazole ring system during synthesis?
- Reagents : Use allyl bromide in anhydrous DMF or THF .
- Catalysis : Potassium carbonate or NaH as a base for deprotonation of the thiol group .
- Temperature : 60–80°C for 6–8 hours to ensure complete alkylation .
- Workup : Extract unreacted allyl halides using ethyl acetate/water partitioning .
Q. How can the acetophenone moiety be modified to enhance pharmacological activity without compromising stability?
- Bioisosteric Replacement : Substitute the phenyl ring with thiophene or pyridine to improve solubility .
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -F) to the acetophenone para-position for enhanced metabolic stability .
- Mannich Reactions : Generate amine derivatives for targeted delivery (e.g., using morpholine or piperidine) .
Q. What methodological approaches should be employed to analyze metabolic stability in preclinical models?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylated or glutathione-adducted products .
- In Vivo Studies : Administer via intragastric routes (e.g., 1000 mg/kg in rats) and collect plasma/tissue samples at timed intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
